molecular formula C17H19FN2O4S2 B2552234 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide CAS No. 899945-75-6

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2552234
CAS No.: 899945-75-6
M. Wt: 398.47
InChI Key: PEDGYQWLPYDWDQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide is a chemical research compound with the CAS Registry Number 899945-75-6 and a molecular formula of C 17 H 19 FN 2 O 4 S 2 . It has a molecular weight of approximately 398.47 g/mol . The compound is built on a tetrahydroquinoline scaffold, which is an important nitrogen heterocycle widely recognized for its prevalence in pharmacologically active compounds and is a key structure for synthesizing various biologically active derivatives . This specific molecule features a benzenesulfonamide group substituted with fluorine and methyl moeties, linked to a methanesulfonyl-protected tetrahydroquinoline group. Researchers can procure this material in various quantities to suit their experimental needs, with availability typically ranging from small-scale quantities like 1mg to 100mg . It is offered in purities of 90% or higher . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)5-8-17(12)26(23,24)19-15-6-7-16-13(11-15)4-3-9-20(16)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDGYQWLPYDWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure features a 4-fluoro substituent, a methanesulfonyl group attached to a tetrahydroquinoline moiety, and a 2-methylbenzene sulfonamide component. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:

  • Antimicrobial Activity : The sulfonamide group is known for its broad-spectrum antimicrobial properties. Analogous compounds have demonstrated effectiveness against various bacterial strains by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis.
  • Anticancer Properties : Some studies suggest that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular targets are under investigation.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as carbonic anhydrase and DHPS.
  • Receptor Interaction : The compound may interact with various biological receptors, influencing signal transduction pathways that regulate cell growth and survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameKey FeaturesUnique Aspects
4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamideContains a sulfamoyl groupDemonstrated carbonic anhydrase inhibitory activity
CiprofloxacinA fluoroquinolone antibioticStrong antibacterial properties targeting DNA gyrase
MethanesulfonamideSimple sulfonamide structureBasic building block for more complex derivatives
Benzene sulfonamideCore structure similar to target compoundKnown for broad-spectrum antimicrobial activity

This table highlights how this compound stands out due to its complex fused ring system and specific functional groups that may confer unique biological activities not present in simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • A study published in 2023 explored the synthesis of tetrahydroquinoline derivatives and their effects on cancer cell lines. The findings indicated that modifications at the nitrogen position significantly affected their cytotoxicity profiles.
  • Another research effort highlighted the role of sulfonamides in antimicrobial resistance mechanisms. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains.

Comparison with Similar Compounds

Comparison with N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

Structural Features :

  • Core: Tetrahydroisoquinoline vs. tetrahydroquinoline in the target compound.
  • Substituents :
    • Target Compound : Methanesulfonyl (electron-withdrawing) at position 1; 4-fluoro-2-methylbenzenesulfonamide.
    • Compared Compound : Trifluoroacetyl (stronger electron-withdrawing) at position 2; 2-cyclopropylethyl-4-fluorophenyl group.

Functional Implications :

  • The trifluoroacetyl group in the compared compound may enhance binding to hydrophobic enzyme pockets (e.g., acyl-CoA transferases) but could reduce solubility. The methanesulfonyl group in the target compound offers a balance between stability and polarity.

Comparison with Pesticide Sulfonamides (Tolylfluanid and Dichlofluanid)

Structural Features :

  • Target Compound: Aromatic sulfonamide with tetrahydroquinoline.
  • Pesticides: Aliphatic sulfonamides with dimethylamino sulfonyl and halogenated groups (e.g., dichlofluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) .

Functional Implications :

  • Target Compound : Designed for selective enzyme inhibition (likely pharmaceutical).
  • Pesticides: Broad-spectrum biocidal activity due to reactive halogen and sulfenamide groups. The dimethylamino sulfonyl moiety in pesticides enhances soil persistence, whereas the target compound’s fluorinated aromatic system prioritizes target specificity.

Comparison with Tetrahydroquinoline-Based Building Blocks

Example: 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-(4-Methylpiperazin-1-Yl)Ethan-1-Amine Structural Features:

  • Target Compound : Methanesulfonyl and benzenesulfonamide substituents.
  • Building Block : Methylpiperazine and amine functionalities.

Functional Implications :

  • The building block’s piperazine group is common in kinase inhibitors (e.g., anticancer agents), emphasizing hydrogen-bonding interactions. The target compound’s sulfonamide groups may favor interactions with serine hydrolases or sulfotransferases.

Data Table: Key Comparative Properties

Property Target Compound Compared Compound () Pesticide () Building Block ()
Molecular Weight ~410.5 g/mol ~464.4 g/mol ~315.2 g/mol (dichlofluanid) ~248.8 g/mol
Key Functional Groups Methanesulfonyl, fluoro, methylbenzenesulfonamide Trifluoroacetyl, cyclopropylethyl, fluorophenyl Dimethylamino sulfonyl, dichloro Methylpiperazine, tetrahydroquinoline
Synthetic Complexity Moderate (sulfonylation, cyclization) High (trifluoroacetylation, multi-step) Low (industrial scale) Moderate (amine functionalization)
Applications Enzymatic inhibition (hypothetical) Acyl-CoA transferase inhibition Agricultural biocides Medicinal chemistry intermediate

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